3,4-MDMA-d3 (hydrochloride)
Overview
Description
3,4-MDMA-d3 (hydrochloride) is a stable-labeled internal standard used for quantifying d,l-MDMA.hydrochloride . It is a synthetic, psychoactive drug with a similar chemical structure to methamphetamine and mescaline . It acts as both a stimulant and psychedelic, producing an energizing effect, distortions in time and perception, and enhanced enjoyment from tactile experiences . It is also known as ‘ecstasy,’ a euphoric entactogen that is illegal in most countries .
Synthesis Analysis
The synthesis of MDMA involves a four-step process beginning with a noncontrolled starting material .Molecular Structure Analysis
The molecular formula of 3,4-MDMA-d3 (hydrochloride) is C11H16ClNO2 . It has a molecular weight of 232.72 g/mol . The IUPAC name is 1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride .Chemical Reactions Analysis
MDMA is synthesized in a four-stage process . The third stage involves reductive amination to MDMA·HCl .Physical And Chemical Properties Analysis
3,4-MDMA-d3 (hydrochloride) has a molecular weight of 232.72 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass is 232.1057867 g/mol, and the monoisotopic mass is also 232.1057867 g/mol . The topological polar surface area is 30.5 Ų .Scientific Research Applications
Neurochemistry and Neurotoxicity
- MDMA is chemically related to amphetamines and hallucinogens like mescaline. It's been studied for its neurotoxic potential in laboratory animals, showing a particular affinity for serotonergic neurotoxicity (McKenna & Peroutka, 1990).
Psychopharmacological Effects
- Studies have explored MDMA's reinforcing, subjective, and physiological effects, comparing them to other substances like d-amphetamine and mCPP. These studies highlight the drug's potential impact on dopamine and serotonin systems (Tancer & Johanson, 2003).
Pharmacokinetics and Metabolism
- Research has been conducted on the pharmacokinetics of MDMA, focusing on its safety for potential clinical applications in treating disorders like PTSD and anxiety. This includes studies on its metabolism and the pharmacodynamic consequences in animal models (Concheiro et al., 2014).
Cardiovascular Effects
- Investigations into the cardiovascular effects of MDMA have been conducted, comparing its effects to other cardiostimulants. This research is critical for understanding MDMA's potential cardiotoxicity (Lester et al., 2000).
MDMA-Assisted Psychotherapy
- MDMA's use in psychotherapy, particularly for treating posttraumatic stress disorder (PTSD) and anxiety associated with autism, has been reviewed. The focus is on its therapeutic applications and safety issues (Sessa, Higbed, & Nutt, 2019).
Interaction with Other Drugs
- Clinical trials have examined the interaction between MDMA and other drugs like paroxetine, observing the pharmacodynamic and pharmacokinetic interactions and their effects on users (Farré et al., 2007).
Cytochrome P450 2D6 Contribution
- The role of Cytochrome P450 2D6 in the metabolism of MDMA has been studied, providing insights into the drug's disposition and the risk of acute toxicity in different metabolic profiles (Segura et al., 2005).
Safety And Hazards
Future Directions
MDMA is increasingly used in clinical research . The availability of cGMP-compliant MDMA will facilitate ongoing clinical trials and provide for future therapeutic use, if encouraging results lead to FDA approval . MDMA therapy for PTSD is now entering the final Phase 3 stage of drug development, with a target set for licensing by the FDA and EMA in 2021 .
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWHVONVCYWRMZ-MUTAZJQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-MDMA-d3 (hydrochloride) | |
CAS RN |
1219794-60-1 | |
Record name | Midomafetamine hydrochloride, (N-methyl-d3)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219794601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIDOMAFETAMINE HYDROCHLORIDE, (N-METHYL-D3)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8URV4W5AW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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